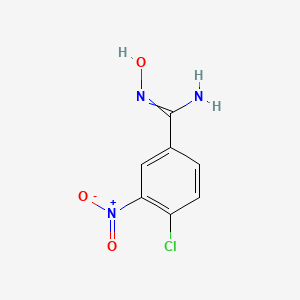

4-Chloro-N-hydroxy-3-nitrobenzimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N'-hydroxy-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTZBWZQCKMKJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro N Hydroxy 3 Nitrobenzimidamide

Nucleophilic and Electrophilic Reactivity Profiles of the Amidoxime (B1450833) Moiety

The amidoxime functional group (-C(=NOH)NH2) is amphoteric in its reactivity, capable of acting as both a nucleophile and an electrophile. The nucleophilicity arises from the lone pairs of electrons on the nitrogen and oxygen atoms. The amino group (NH2) and the hydroxylamino group (NOH) can both participate in nucleophilic attacks. The specific site of reaction often depends on the reaction conditions and the nature of the electrophile.

Conversely, the carbon atom of the amidoxime moiety can act as an electrophilic center, particularly after protonation or activation by a Lewis acid. The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms enhances this electrophilic character.

In 4-Chloro-N-hydroxy-3-nitrobenzimidamide, the electronic properties of the amidoxime moiety are significantly influenced by the substituents on the benzene (B151609) ring. The chloro and nitro groups are strongly electron-withdrawing, which reduces the electron density on the aromatic ring and, through inductive and resonance effects, on the amidoxime group. This reduction in electron density diminishes the nucleophilicity of the amidoxime nitrogen and oxygen atoms. However, it concurrently enhances the electrophilicity of the amidoxime carbon, making it more susceptible to nucleophilic attack.

Intramolecular Cyclization Reactions and Heterocycle Formation

The presence of multiple reactive sites within this compound makes it a versatile precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.

A prominent reaction of N-hydroxybenzimidamides is their conversion to 1,2,4-oxadiazoles. This transformation typically involves the reaction of the amidoxime with an acylating agent, such as an acid chloride or anhydride, to form an O-acylamidoxime intermediate. This intermediate then undergoes a cyclodehydration reaction to yield the 1,2,4-oxadiazole (B8745197) ring. nih.govscispace.com

The general reaction scheme is as follows:

O-Acylation: The nucleophilic hydroxylamino group of the amidoxime attacks the electrophilic carbonyl carbon of the acylating agent.

Cyclization: The amino group of the acylated intermediate then attacks the carbonyl carbon, leading to a tetrahedral intermediate.

Dehydration: Elimination of a water molecule from the tetrahedral intermediate results in the formation of the stable aromatic 1,2,4-oxadiazole ring.

Various reagents and conditions can be employed for this synthesis, including the use of coupling agents like carbonyldiimidazole (CDI) to facilitate the initial acylation. nih.gov Room temperature cyclization of O-acylamidoximes can be achieved using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov

| Reactant | Reagent | Product | Reference |

| This compound | Acyl Chloride | 3-(4-Chloro-3-nitrophenyl)-5-substituted-1,2,4-oxadiazole | nih.gov |

| This compound | Carboxylic Acid/CDI | 3-(4-Chloro-3-nitrophenyl)-5-substituted-1,2,4-oxadiazole | nih.gov |

The strategic placement of functional groups in this compound allows for the potential synthesis of various fused heterocyclic systems beyond 1,2,4-oxadiazoles. While specific examples for this particular compound are not extensively documented, the reactivity of the functional groups suggests several possibilities. For instance, reduction of the nitro group to an amine could be followed by intramolecular cyclization involving the amidoxime moiety or a transformed functional group.

The synthesis of benzo-fused N-heterocycles is a significant area of organic chemistry. organic-chemistry.org The development of new synthetic routes to fused heterocycles often involves intramolecular cyclization strategies. nih.govorganic-chemistry.orgnih.gov For example, the synthesis of fused pyrroloheterocycles can be achieved from propargyl-substituted heterocycles. organic-chemistry.org

Tautomerism and Isomerism of N-hydroxybenzimidamide Derivatives

N-hydroxybenzimidamide derivatives can exist in different tautomeric and isomeric forms. The most common tautomerism is the amidoxime-oxime equilibrium.

Amidoxime form: -C(=NOH)NH2

Oxime form: -C(NH2)=NOH

For N-hydroxybenzimidamide, the amidoxime form is generally the more stable tautomer.

Geometrical isomerism is also possible around the C=N double bond, leading to (E) and (Z) isomers. The relative stability of these isomers can be influenced by intramolecular hydrogen bonding and steric factors. In the case of N'-hydroxybenzimidamide hydrobromide, the (Z)-isomer has been characterized. nih.gov

Furthermore, conformational isomers can arise from rotation around single bonds, as seen in the case of N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline, where different conformers are linked into complex sheets in the solid state. nih.gov

Functional Group Transformations Involving the Nitro and Chloro Substituents

The nitro and chloro groups on the benzene ring of this compound are amenable to various chemical transformations, which can be utilized to further functionalize the molecule or to prepare derivatives with different properties.

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry. wikipedia.org A variety of reducing agents can be employed to convert the nitro group to different functional groups, such as an amino group, a hydroxylamino group, or an azo group. wikipedia.org The choice of reagent and reaction conditions determines the outcome of the reduction. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with tin and hydrochloric acid are common methods for the complete reduction of a nitro group to an amine. scispace.com The chemoselective reduction of a nitro group in the presence of other reducible functional groups is a key consideration. scispace.comnih.gov

The chloro group, being attached to an aromatic ring activated by a nitro group in the ortho position, is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride ion by a nucleophile. youtube.com The reactivity of haloarenes in nucleophilic substitution is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions. youtube.com For example, the reaction of 3-chloro-4-fluoronitrobenzene (B104753) with piperazines results in the substitution of the fluorine atom, which is para to the nitro group. researchgate.net

| Functional Group | Transformation | Reagents/Conditions | Product Functional Group | Reference |

| Nitro | Reduction to Amine | H2, Pd/C or Sn/HCl | Amino | scispace.comwikipedia.org |

| Nitro | Reduction to Hydroxylamine (B1172632) | Zn, NH4Cl | Hydroxylamino | wikipedia.orgmdpi.com |

| Chloro | Nucleophilic Aromatic Substitution | Various Nucleophiles | Substituted Aryl | youtube.comresearchgate.net |

Detailed Mechanistic Studies of Key Reactions

Detailed mechanistic studies of reactions involving this compound are crucial for understanding its reactivity and for optimizing reaction conditions. While specific mechanistic studies on this exact compound are limited in the available literature, the mechanisms of the key reactions of its functional groups are well-understood.

The formation of 1,2,4-oxadiazoles from amidoximes and acylating agents proceeds through a well-defined O-acylation followed by cyclodehydration mechanism, as described in section 3.2.1.

The mechanism of nucleophilic aromatic substitution of the chloro group involves the formation of a resonance-stabilized Meisenheimer complex. The attack of a nucleophile on the carbon atom bearing the chlorine atom leads to a negatively charged intermediate where the charge is delocalized onto the nitro group. Subsequent loss of the chloride ion restores the aromaticity of the ring.

The reduction of the nitro group can proceed through different pathways depending on the reducing agent and the reaction conditions. Under acidic conditions, the reduction to an amine is believed to proceed through nitroso and hydroxylamine intermediates.

A possible mechanistic pathway for the formation of N-hydroxyindoles from related 2-nitrostyrene derivatives involves a base-mediated cyclization, formation of a nitroso intermediate, and subsequent electrocyclization. nih.gov

Experimental Elucidation of Reaction Pathways

There is no available scientific literature detailing the experimental elucidation of reaction pathways for this compound. Studies on similar molecules, such as 4-chloro-3-nitrobenzamide (B92726), indicate that the reactivity is influenced by the electron-withdrawing nature of the nitro and chloro groups on the benzene ring. nih.gov The amide group in such compounds can undergo various reactions, but specific pathways for the N-hydroxy-benzimidamide functional group in this particular arrangement have not been reported.

Further research would be necessary to determine how the combination of the chloro, nitro, and N-hydroxy-benzimidamide groups on the aromatic ring dictates the compound's reactivity and the resulting reaction products under various conditions.

Kinetic and Thermodynamic Analyses of Chemical Transformations

No kinetic or thermodynamic data for the chemical transformations of this compound could be located in the public domain. Kinetic studies would be essential to understand the rates of potential reactions, such as hydrolysis, cyclization, or reactions with nucleophiles and electrophiles. Thermodynamic analysis would provide insight into the feasibility and equilibrium positions of these potential transformations. Without experimental or computational studies on this specific molecule, any discussion on these aspects would be purely speculative.

Spectroscopic and Advanced Structural Characterization of 4 Chloro N Hydroxy 3 Nitrobenzimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and local electronic environment within a molecule. The predicted NMR data for 4-Chloro-N-hydroxy-3-nitrobenzimidamide is derived from the known spectral characteristics of 4-chloro-3-nitro substituted aromatic systems and N-hydroxy-benzimidamide moieties. chemicalbook.comspectrabase.comchemicalbook.com

The ¹H NMR spectrum is expected to reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration. For this compound, the aromatic region would display a characteristic three-proton system. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

The predicted chemical shifts for the aromatic protons are based on the analysis of similar compounds such as 4-chloro-3-nitrobenzoic acid and 4-chloro-3-nitroanisole. chemicalbook.comchemicalbook.com The electron-withdrawing effects of the nitro group and the chlorine atom, along with the imidamide group, will significantly influence the resonance frequencies of the aromatic protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.2 - 8.4 | d | J = ~2.0 Hz |

| H-5 | 7.7 - 7.9 | d | J = ~8.5 Hz |

| H-6 | 7.9 - 8.1 | dd | J = ~8.5, ~2.0 Hz |

| -NH₂ | 5.5 - 7.0 | br s | N/A |

| -OH | 9.0 - 10.5 | br s | N/A |

d = doublet, dd = doublet of doublets, br s = broad singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data from related structures like 4-chloro-3-nitroaniline (B51477) and methyl 4-chloro-3-nitrobenzoate, the chemical shifts for the carbon atoms of the benzene (B151609) ring and the imidamide carbon can be predicted. chemicalbook.comspectrabase.com The substituent effects are additive and allow for a reasonable estimation of the carbon resonances. The carbon atom bearing the nitro group (C-3) and the carbon attached to the imidamide group (C-1) are expected to be significantly deshielded.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 130 - 135 |

| C-2 | 125 - 128 |

| C-3 | 148 - 152 |

| C-4 | 128 - 132 |

| C-5 | 122 - 125 |

| C-6 | 133 - 136 |

COSY (Correlation Spectroscopy): A COSY spectrum would establish the connectivity between adjacent protons. sdsu.edu For this compound, the primary expected correlation would be a cross-peak between the ortho-coupled protons H-5 and H-6. A weaker, long-range coupling might also be observed between H-2 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu The HSQC spectrum would show cross-peaks connecting H-2 to C-2, H-5 to C-5, and H-6 to C-6, confirming their one-bond connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular fragments. columbia.edulibretexts.org Key expected correlations would include:

H-2 correlating with C-1, C-3, and C-6.

H-5 correlating with C-1, C-3, and C-4.

H-6 correlating with C-1, C-2, and C-4.

Protons of the -NH₂ and -OH groups correlating with the imidamide carbon (C=NOH).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The predicted spectral bands for this compound are based on known frequencies for N-hydroxyimidamides, nitroaromatic compounds, and chlorinated aromatic rings. capes.gov.brresearchgate.netyoutube.com

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 (broad) | Weak | From the N-OH group, likely involved in hydrogen bonding. |

| N-H Stretch | 3300 - 3500 (two bands) | Moderate | Asymmetric and symmetric stretching of the -NH₂ group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Strong | |

| C=N Stretch | 1640 - 1690 | Moderate | Imidamide C=N bond. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Strong | Multiple bands expected. |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong | |

| NO₂ Symmetric Stretch | 1335 - 1365 | Strong | A characteristic strong band in both IR and Raman for nitroaromatics. researchgate.net |

| C-N Stretch | 1200 - 1350 | Moderate |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₇H₆ClN₃O₃. The calculated monoisotopic mass would allow for its unambiguous identification.

The fragmentation pattern in the mass spectrum provides valuable structural information. While direct data is unavailable, predicted fragmentation pathways can be proposed based on the known behavior of related compounds under electron ionization. researchgate.netnih.govmiamioh.edu

Predicted HRMS Data

Molecular Formula: C₇H₆ClN₃O₃

Monoisotopic Mass: 215.0070 Da

Key Fragmentation Pathways:

The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity approximately one-third of the molecular ion peak.

Loss of small neutral molecules such as OH (17 Da), H₂O (18 Da), NO (30 Da), and NO₂ (46 Da).

Cleavage of the C-C bond between the aromatic ring and the imidamide group, leading to fragments corresponding to the [C₆H₃ClNO₂]⁺ ion and the [C(NH₂)NOH]⁺ moiety.

Subsequent fragmentation of the aromatic portion, including the loss of Cl or CO.

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if available for related structures)

While a crystal structure for this compound has not been reported, the structure of the closely related compound, N-Hydroxy-4-nitrobenzimidamide, is available in the Cambridge Crystallographic Data Centre (CCDC Number: 638514). nih.gov Analysis of this structure provides significant insight into the likely solid-state conformation and intermolecular interactions.

In the crystal structure of N-Hydroxy-4-nitrobenzimidamide, the molecule is nearly planar. nih.gov The crystal packing is dominated by an extensive network of hydrogen bonds involving the N-hydroxy and imidamide protons as donors and the oxygen atoms of the nitro and N-hydroxy groups as acceptors. These interactions lead to the formation of well-defined supramolecular architectures.

The introduction of a chlorine atom at the C-4 position is expected to have several effects on the crystal structure:

Molecular Conformation: The steric bulk of the chlorine atom is unlikely to cause a significant deviation from the planarity of the benzene ring.

Intermolecular Interactions: The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that could influence or compete with the existing hydrogen bonding network, potentially leading to a different packing arrangement.

Crystal Packing: The change in molecular shape and the introduction of new potential interactions would likely result in a different crystal lattice with distinct unit cell parameters compared to its non-chlorinated analog.

Electronic Absorption and Fluorescence Spectroscopy

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the electronic absorption (UV-Vis) and fluorescence spectroscopic properties of this compound. While spectroscopic data for structurally related compounds, such as 4-chloro-3-nitrobenzamide (B92726) and other benzimidamide derivatives, are available, this information is not directly applicable to the target compound due to the unique electronic environment created by the specific arrangement of the chloro, nitro, and N-hydroxyimidamide functional groups.

The electronic absorption and fluorescence characteristics of a molecule are intrinsically linked to its specific chemical structure. The presence of a conjugated system in this compound, involving the benzene ring and the N-hydroxyimidamide moiety, suggests that the compound would likely exhibit absorption in the ultraviolet-visible region of the electromagnetic spectrum. The nitro and chloro substituents on the benzene ring would further influence the position and intensity of these absorption bands.

Fluorescence is a phenomenon that may or may not be observed for a given compound and is dependent on the molecule's ability to efficiently emit a photon after being electronically excited. The presence of the nitro group, which is known to be a fluorescence quencher in many organic molecules, might result in weak or no fluorescence for this compound.

Without experimental data from peer-reviewed sources, any detailed discussion or presentation of data tables on the electronic absorption and fluorescence spectroscopy of this compound would be speculative. Further empirical research is required to determine and report these specific spectroscopic properties.

Computational and Theoretical Chemistry Studies on 4 Chloro N Hydroxy 3 Nitrobenzimidamide

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is extensively used to study the electronic structure and geometry of molecules. DFT methods have been successfully applied to a variety of benzamide (B126) and benzimidazole (B57391) derivatives, providing a reliable framework for understanding compounds like 4-Chloro-N-hydroxy-3-nitrobenzimidamide. mdpi.com

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. For analogous compounds, such as substituted benzimidazoles, DFT calculations using functionals like B3LYP with basis sets such as 6-311G have been employed to determine optimized bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in a study on a 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole, the C-C bond lengths in the imidazole (B134444) ring were found to be in the range of 1.35 to 1.46 Å. nih.gov Such data provides a precise picture of the molecule's spatial configuration, which is crucial for understanding its interactions with other molecules.

Table 1: Representative Optimized Geometric Parameters for a Substituted Biimidazole Derivative (B3LYP/cc-pVDZ) Note: This data is for 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole and is illustrative of the type of data obtained from DFT calculations.

| Parameter | Bond | Value |

| Bond Length (Å) | C-C (ring) | 1.35 - 1.46 |

| C-H | 1.09 | |

| N-H | 1.01 | |

| **Bond Angle (°) ** | C-C-H | 132.43 (max) |

| C-C-N | 104.42 (min) | |

| Dihedral Angle (°) | C-C-C-C | 180.07 (max) |

| N-C-C-C | 0.01 (min) | |

| Data sourced from a study on a substituted biimidazole derivative. nih.gov |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (EHOMO-LUMO) is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. epstem.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's reactivity. For example, studies on nicotinic acid benzylidenehydrazide derivatives have shown that isomers with larger HOMO-LUMO gaps are harder and less reactive. epstem.net

Table 2: Representative FMO Energies and Reactivity Descriptors for a Benzamide Derivative (DFT/B3LYP/6-31G)* Note: This data is for a representative benzamide derivative and is for illustrative purposes.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.8 |

| LUMO Energy | ELUMO | -2.1 |

| HOMO-LUMO Gap | ΔE | 4.7 |

| Electronegativity | χ | 4.45 |

| Chemical Hardness | η | 2.35 |

| Global Electrophilicity | ω | 4.21 |

| Values are illustrative and based on typical findings for related aromatic compounds. mdpi.comepstem.net |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of positive and negative potential. Red regions typically represent electron-rich areas, which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas, prone to nucleophilic attack. nih.govmdpi.com For nitro-substituted benzamide derivatives, the nitro groups are expected to create strongly electron-deficient (blue) regions, significantly influencing the molecule's interaction with its environment. researchgate.net

In Silico Prediction of Reaction Mechanisms and Transition State Energies

Computational chemistry can also be used to explore potential reaction pathways and determine the energies of transition states. By mapping the energy landscape of a reaction, chemists can predict the most likely mechanism and the activation energy required for the reaction to proceed. While specific studies on the reaction mechanisms of this compound are not available, theoretical investigations on related compounds, such as the oxidation of amidoximes, provide valuable precedents. nih.gov These studies can elucidate the role of catalysts and the stability of intermediates, offering a deeper understanding of the chemical transformations the molecule might undergo.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for predicting the binding mode of a potential drug molecule within the active site of a target protein. nih.gov Docking studies on nitro benzamide derivatives have revealed how these molecules can bind to enzymes like inducible nitric oxide synthase (iNOS), with the nitro groups often playing a crucial role in forming favorable interactions. researchgate.netnih.gov The simulations provide detailed information on intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the ligand-receptor complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity or Binding Affinity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov By identifying key molecular descriptors that correlate with a particular activity, QSAR models can be used to predict the properties of new, untested compounds. For instance, QSAR studies on benzimidazole derivatives have been used to model their tuberculostatic activities, identifying the importance of substituent size and electronic effects. nih.gov Similarly, QSAR models have been developed for benzamidine (B55565) derivatives to predict their complement-inhibitory activity. nih.gov These models are valuable tools for guiding the design of new molecules with enhanced reactivity or binding affinity. mdpi.com

Advanced Quantum Chemical Calculations for Spectroscopic Property Prediction

As of the latest literature surveys, specific advanced quantum chemical calculations for the explicit purpose of spectroscopic property prediction on the compound this compound are not available in published research. Computational studies employing methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for predicting spectroscopic data, including vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra for novel compounds.

However, research on structurally analogous molecules provides a framework for how such an analysis would be conducted. For instance, computational studies on related nitrobenzamide and chlorobenzamide derivatives have successfully utilized DFT methods, like B3LYP, in conjunction with various basis sets (e.g., 6-311++G(d,p)) to calculate and interpret spectroscopic properties. These studies often involve geometry optimization of the molecular structure, followed by frequency calculations to predict IR and Raman spectra. Furthermore, TD-DFT calculations are employed to simulate UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths.

Although no specific data tables for this compound can be presented, a hypothetical application of these methods would yield valuable predictive data. Theoretical calculations would provide insights into the vibrational modes of the functional groups, the electronic transitions contributing to its absorption profile, and the chemical shifts of its constituent atoms. Such theoretical data is invaluable for complementing experimental findings, aiding in spectral assignments, and understanding the structural and electronic properties of the molecule.

Without published studies, any presentation of detailed research findings or data tables for this compound would be speculative. The scientific community awaits dedicated computational research on this specific compound to elucidate its spectroscopic characteristics.

Biological Activity and Molecular Target Identification of 4 Chloro N Hydroxy 3 Nitrobenzimidamide Derivatives

Exploration of Enzyme Inhibition Mechanisms by Amidoxime (B1450833) Scaffolds

The amidoxime group (C(=NOH)NH2) is a key functional group that can act as a bioisostere for carboxylic acids and esters, potentially improving pharmacokinetic and pharmacodynamic properties. Its presence in a molecule can lead to a range of biological activities, including the inhibition of various enzymes.

Kinase Enzyme Modulation by Benzimidamide Derivatives

Benzimidazole (B57391) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds that inhibit protein kinases. nih.gov These kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Benzimidazole-based compounds can interact with kinases through multiple binding modes, often acting as ATP-competitive inhibitors. nih.gov They can achieve high selectivity by targeting unique structural features of a specific kinase. nih.gov Some benzimidazole derivatives have also been developed as multi-target kinase inhibitors, which can be advantageous in complex diseases or in overcoming drug resistance. nih.gov

While direct studies on 4-Chloro-N-hydroxy-3-nitrobenzimidamide are limited, research on related benzamide (B126) derivatives has shown potent inhibition of specific kinases. For instance, certain 4-hydroxycinnamamide (B120813) derivatives have been identified as specific inhibitors of the tyrosine-specific protein kinase activity of the epidermal growth factor (EGF) receptor, with IC50 values in the micromolar range, without significantly affecting serine/threonine-specific protein kinases. nih.gov This specificity suggests that the broader benzamide scaffold can be tailored to achieve selective kinase inhibition.

Inhibition of Other Enzyme Classes and Biochemical Pathways

The structural features of benzimidamide derivatives suggest their potential to interact with a variety of enzymes beyond kinases. For example, studies on 4-chloro-3-nitrophenylthiourea derivatives, which share the chloro and nitro-substituted phenyl ring, have demonstrated potent antibacterial activity by targeting bacterial type II topoisomerases. nih.gov Several of these compounds exhibited high potency against both standard and hospital strains of bacteria, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. nih.gov

The amidoxime moiety itself has been associated with the inhibition of other enzyme classes. For instance, N-hydroxybenzamide derivatives have been designed as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. nanobioletters.com

Receptor Interaction and Modulation Studies at the Molecular Level

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating biological responses. The structural characteristics of this compound derivatives suggest potential interactions with G-protein coupled receptors and nuclear receptors.

Investigation of G-Protein Coupled Receptor (GPCR) Interactions

Nuclear Receptor Binding and Transcriptional Regulation

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to a variety of stimuli, including hormones and lipids. nih.govmdpi.com The general structure of nuclear receptors includes a ligand-binding domain (LBD) and a DNA-binding domain (DBD). nih.govmdpi.com Ligand binding to the LBD induces a conformational change that modulates the receptor's interaction with co-regulator proteins and its ability to regulate gene transcription. nih.govmdpi.com

While there is no direct evidence of this compound derivatives binding to nuclear receptors, the hydrophobic nature of the chlorinated and nitrated benzene (B151609) ring, combined with the potential for hydrogen bonding from the N-hydroxy-imidamide group, suggests that such interactions are plausible. The binding of ligands to nuclear receptors is a complex process influenced by the specific three-dimensional structure of the ligand-binding pocket. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Biochemical Interactions

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For benzimidazole and benzamide derivatives, several SAR studies have provided insights into the features that govern their interactions with biological targets.

For benzimidazole-based kinase inhibitors, substitutions at various positions on the benzimidazole ring system significantly influence their potency and selectivity. nih.gov The nature of the substituents can affect the compound's ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase. nih.gov

In a series of synthetic 4-hydroxycinnamamide derivatives that inhibit tyrosine-specific protein kinase, the presence and nature of substituents on the benzylidene ring were found to be critical for inhibitory activity. nih.gov For example, compounds with di-isopropyl or di-methylthiomethyl substitutions at the 3' and 5' positions of the hydroxybenzylidene ring showed potent inhibition. nih.gov

The following table summarizes the biological activities of some related benzamide and benzimidazole derivatives:

| Compound Class | Target | Biological Activity | Reference |

| 4-Hydroxycinnamamide Derivatives | Tyrosine-Specific Protein Kinase (EGF Receptor) | Potent and specific inhibition (IC50 in µM range) | nih.gov |

| 4-Chloro-3-nitrophenylthiourea Derivatives | Bacterial Type II Topoisomerases | High antibacterial activity (MIC in µg/mL range) | nih.gov |

| N-Hydroxybenzamide Derivatives | Histone Deacetylases (HDACs) | Inhibition of enzyme activity | nanobioletters.com |

| Amiloride (B1667095) and Analogs | G-Protein Coupled Receptors (GPCRs) | Allosteric modulation | nih.gov |

Identification of Novel Protein Targets for Amidoxime-Based Compounds

The N-hydroxy-benzimidamide functional group, a type of amidoxime, is a key feature of the subject compound. Amidoximes are recognized as versatile pharmacophores with a broad range of biological activities. The identification of their protein targets is a critical step in understanding their therapeutic potential.

Derivatives of N-substituted benzimidazole carboxamides, which share structural similarities with the core of this compound, have been investigated for their antiproliferative and antibacterial activities. For instance, certain N-methyl-substituted derivatives with hydroxyl and methoxy (B1213986) groups have demonstrated selective activity against the MCF-7 breast cancer cell line. nih.gov The genotoxic potential of benzamidoxime, a metabolite of benzamidine (B55565), has been noted to induce DNA single-strand breaks, suggesting that metabolic N-hydroxylation can be a toxication pathway. nih.gov This points towards DNA and associated enzymes as potential targets for amidoxime-containing compounds.

The process of identifying novel protein targets for these compounds often involves techniques like affinity chromatography, where the compound is immobilized and used to capture its binding partners from cell lysates. Another approach is computational modeling, which can predict interactions between the compound and known protein structures. While specific protein targets for this compound have not been documented, the activities of related compounds suggest that proteins involved in cell proliferation, DNA replication, and microbial viability are likely candidates.

Table 1: Antiproliferative Activity of Related N-Substituted Benzimidazole Carboxamide Derivatives

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |

| 10 | 2-hydroxy-4-methoxy-substituted, isobutyl on N-benzimidazole | Various cancer cell lines | 2.2–4.4 | nih.gov |

| 12 | 2-hydroxy-4-methoxy-substituted, methyl on N-benzimidazole | MCF-7 | 3.1 | nih.gov |

| 35 | 2,4-dihydroxy-substituted, methyl on N-benzimidazole | MCF-7 | 8.7 | nih.gov |

| 36 | 3,4,5-trihydroxy-substituted, methyl on N-benzimidazole | MCF-7 | 4.8 | nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound derivatives.

Bioreductive Activation Strategies and their Biochemical Implications

The presence of a nitro group on the benzene ring of this compound is a strong indicator for its potential as a bioreductive prodrug. Bioreductive drugs are compounds that are activated under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. This targeted activation makes them attractive candidates for cancer therapy.

The strategy relies on the enzymatic reduction of the nitro group to a more reactive species, such as a nitroso, hydroxylamine (B1172632), or amine derivative, which can then exert a cytotoxic effect. This reduction is often carried out by nitroreductase enzymes that are overexpressed in certain tumor types.

Studies on 4-substituted-3-nitrobenzamide derivatives have shown that these compounds can exhibit potent anti-tumor activity against various cancer cell lines, including HCT-116, MDA-MB435, and HL-60. nih.gov For example, compound 4a from a synthesized series demonstrated significant inhibitory activity against all three cell lines. nih.gov This supports the hypothesis that the 4-chloro-3-nitrobenzoyl moiety can serve as an effective pharmacophore for anticancer agents.

Furthermore, analogues of 4-chloro-3,5-dinitrobenzotrifluoride, which also feature the 4-chloro-3-nitro structural element, have been synthesized and evaluated as antileishmanial agents. These compounds showed moderate to excellent activity against Leishmania donovani amastigotes in vitro, indicating that this chemical scaffold can be effective against parasitic infections as well. ncats.io

The biochemical implication of bioreductive activation is the selective generation of a cytotoxic agent within the target tissue, thereby minimizing damage to healthy, well-oxygenated cells. The specific reactive metabolite generated from this compound would depend on the specific nitroreductases present and the local tumor microenvironment.

Table 2: Biological Activity of Related Nitroaromatic Compounds

| Compound Class | Biological Activity | Target Organism/Cell Line | Key Findings | Reference |

| 4-Substituted-3-nitrobenzamide derivatives | Anti-tumor | HCT-116, MDA-MB435, HL-60 | Potent inhibitory activities observed for several derivatives. | nih.gov |

| 4-Chloro-3,5-dinitrobenzotrifluoride analogues | Antileishmanial | Leishmania donovani | Moderate to excellent activity against amastigotes. | ncats.io |

This table summarizes the activities of compounds structurally related to this compound, highlighting the potential of the 4-chloro-3-nitroaromatic scaffold.

Applications of 4 Chloro N Hydroxy 3 Nitrobenzimidamide As a Chemical Building Block

Potential Utilization in the Synthesis of Diverse Heterocyclic Systems

The N-hydroxybenzimidamide moiety is a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings. In theory, 4-Chloro-N-hydroxy-3-nitrobenzimidamide could serve as a synthon for the construction of heterocycles such as:

1,2,4-Oxadiazoles: Cyclocondensation reactions of N-hydroxybenzimidamides with acylating agents (e.g., acid chlorides, anhydrides) or orthoesters are a common method for the preparation of 1,2,4-oxadiazoles. The nitro and chloro substituents on the benzene (B151609) ring would be retained in the final product, offering sites for further functionalization.

Benzimidazoles: The nitro group could potentially be reduced to an amino group, which could then undergo intramolecular cyclization or react with various electrophiles to form substituted benzimidazoles. organic-chemistry.org

Other Heterocycles: The reactivity of the amidoxime (B1450833) group could also be exploited to synthesize other heterocyclic systems like pyrimidines or triazines, depending on the reaction partners and conditions.

A hypothetical reaction scheme for the synthesis of a 1,2,4-oxadiazole (B8745197) from this compound is presented below.

| Reactant 1 | Reactant 2 | Product Class | Potential Functional Groups for Further Modification |

| This compound | Acyl Chloride | 1,2,4-Oxadiazole | Nitro group (reduction), Chloro group (nucleophilic substitution) |

| This compound | Orthoester | 1,2,4-Oxadiazole | Nitro group (reduction), Chloro group (nucleophilic substitution) |

Potential Role in Coordination Chemistry as a Ligand for Metal Ions

N-hydroxybenzimidamides are known to act as chelating ligands for a variety of metal ions. The nitrogen and oxygen atoms of the amidoxime group can coordinate to a metal center, forming stable complexes. The presence of the nitro group in this compound could influence the electronic properties of the ligand and the resulting metal complex. mst.edu

Potential coordination modes could include:

Bidentate Chelation: The N and O atoms of the amidoxime group coordinating to a single metal ion.

Bridging Ligand: The amidoxime group bridging two metal centers.

Hypothetical Application in Probe Development for Biochemical Research

The development of chemical probes often relies on molecules with specific functionalities that can interact with biological targets and a reporter group for detection. The nitroaromatic scaffold of this compound could theoretically be functionalized for such purposes. For instance, the nitro group is a well-known fluorophore quencher and can be used in the design of "turn-on" fluorescent probes where the fluorescence is restored upon reduction of the nitro group in a specific biological environment.

However, without experimental data, any application in probe development remains speculative.

Theoretical Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. researchgate.netmyskinrecipes.comaccelachem.combldpharm.com A molecule like this compound, with its multiple functional groups, could in principle be a starting point for a DOS library. The chloro, nitro, and N-hydroxybenzimidamide functionalities offer orthogonal reactivity, allowing for the systematic introduction of diversity at different points of the molecule.

For example, a DOS library could be generated by:

Reacting the N-hydroxybenzimidamide group to form a class of heterocycles.

Independently modifying the nitro group (e.g., reduction and subsequent acylation).

Performing nucleophilic aromatic substitution on the chloro-substituted position.

Speculative Potential in Materials Science

The application of this compound in materials science is not documented. In theory, it could be explored as a monomer for the synthesis of novel polymers if a polymerizable group were introduced into the molecule. For example, the introduction of a vinyl or acrylic group could allow for its incorporation into polymer chains. The properties of such a polymer would be influenced by the rigid aromatic core and the polar nitro and chloro substituents.

Current Challenges and Future Research Directions for 4 Chloro N Hydroxy 3 Nitrobenzimidamide Research

Challenges in Selective Derivatization and Functionalization

The precise chemical modification of 4-Chloro-N-hydroxy-3-nitrobenzimidamide presents a significant challenge due to the electronic interplay of its substituents. The chloro and nitro groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution.

A primary hurdle lies in achieving regioselectivity. The positions ortho and para to the nitro group are highly activated for nucleophilic attack. This makes selective functionalization at other positions on the benzene (B151609) ring a complex synthetic problem. Furthermore, the N-hydroxybenzimidamide group itself possesses multiple reactive sites, including the nitrogen and oxygen atoms, which can compete in derivatization reactions.

Key challenges include:

Controlling Regioselectivity: Directing substituents to specific locations on the aromatic ring in the presence of the existing activating and deactivating groups requires sophisticated synthetic strategies.

Protecting Group Chemistry: The N-hydroxyamidine functionality is sensitive to both acidic and basic conditions, as well as to various reagents used in typical derivatization reactions. The development of orthogonal protecting group strategies is crucial for the selective modification of the aromatic core or the amidine group itself.

Nitro Group Reduction: The nitro group can be reduced to an amino group, which opens up a vast array of subsequent functionalization possibilities. researchgate.net However, achieving selective reduction without affecting the chloro or N-hydroxyamidine moieties can be difficult. Recent advancements in catalysis, such as the use of iron(salen) complexes, show promise for chemoselective nitro group reductions in the presence of other reducible functional groups. acs.org

Advancements in High-Throughput Synthesis and Screening Methodologies

The exploration of the chemical space around the this compound scaffold necessitates efficient methods for generating and evaluating libraries of related compounds. High-throughput synthesis (HTS) and high-throughput screening (HTS) are pivotal in this endeavor.

High-Throughput Synthesis: The development of automated synthesis platforms allows for the rapid generation of compound libraries. youtube.com For a scaffold like this compound, this could involve parallel synthesis approaches where a common intermediate is reacted with a diverse set of building blocks. For instance, a resin-bound o-fluoronitrobenzene could be reacted with various amines, followed by reduction and cyclization to form a benzimidazole-like core, which can then be further functionalized. While not a direct synthesis of the target compound, this methodology illustrates the potential for creating a library of analogs.

High-Throughput Screening: Once a library of derivatives is synthesized, HTS is employed to rapidly assess their biological activity. Given that benzamidines are known inhibitors of serine proteases, a primary screening focus would likely be on this class of enzymes. lifechemicals.comchemdiv.com Modern HTS assays often utilize fluorescence resonance energy transfer (FRET) or other sensitive detection methods that can be performed in 96- or 384-well plates, allowing for the rapid testing of thousands of compounds. nih.gov The development of novel screening platforms, such as those using iron oxide nanoparticles functionalized with target enzymes, can also accelerate the identification of potent inhibitors from complex mixtures. nih.gov

Table 1: High-Throughput Methodologies for Benzimidamide Analog Research

| Methodology | Description | Application to this compound Analogs | Key Advantage |

| Parallel Synthesis | Simultaneous synthesis of a large number of compounds in separate reaction vessels. | Generation of a library of derivatives by varying substituents on the aromatic ring or the amidine moiety. | Rapid exploration of structure-activity relationships (SAR). |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support, allowing for easy purification. | Can be adapted for the synthesis of benzimidazole-like scaffolds from resin-bound starting materials. | Simplified purification and automation potential. |

| Fluorescence-Based HTS | Use of fluorescent probes to measure enzyme activity or binding. | Screening of compound libraries against serine proteases or other potential targets. | High sensitivity and scalability. |

| Affinity-Based Screening | Immobilization of a target protein to screen for binding compounds. | Identification of compounds that bind to a specific molecular target. | Can identify binders even if they are not inhibitors. |

| Cell-Based Assays | Screening of compounds for their effects on whole cells. | Assessment of cytotoxicity and other cellular effects early in the discovery process. | Provides more biologically relevant data than biochemical assays alone. |

Integration of Advanced Computational and Experimental Approaches for Design

The rational design of novel derivatives of this compound can be significantly enhanced by the integration of computational and experimental methods. This synergistic approach allows for the prediction of promising candidate molecules before their synthesis, thereby saving time and resources.

Computational Design:

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives to the active site of a target protein, such as a serine protease. By understanding these interactions, modifications can be designed to improve binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs.

Free Energy Perturbation (FEP): FEP offers a rigorous physics-based method for accurately calculating the free energy changes resulting from mutations in a protein or modifications to a ligand, providing valuable insights for protein engineering and ligand optimization. rsc.org

Experimental Validation: Computational predictions must be validated through experimental work. This includes the synthesis of the designed compounds and the determination of their biological activity through in vitro and in vivo assays. The experimental results can then be used to refine the computational models, leading to a cycle of design, synthesis, and testing that can accelerate the discovery of potent and selective drug candidates.

Exploration of Novel Biochemical Pathways and Molecular Targets

While the benzamidine (B55565) moiety suggests serine proteases as likely targets, the unique combination of functional groups in this compound may confer activity against other biochemical pathways and molecular targets.

Nitroreductase-Activated Prodrugs: The nitroaromatic group can be reduced by bacterial or human nitroreductases to form cytotoxic species. mdpi.comnih.gov This opens the possibility of developing this compound as a prodrug for targeted cancer therapy or as an antimicrobial agent. The reduction of the nitro group can lead to the formation of nitroso, N-hydroxylamino, and amino derivatives, some of which can form covalent adducts with DNA. mdpi.com

Kinase Inhibition: The benzimidazole (B57391) scaffold, a close structural relative of the benzamidine core, is found in numerous kinase inhibitors. It is plausible that derivatives of this compound could be designed to target specific protein kinases involved in cell signaling pathways.

Targeting Parasitic Enzymes: Benzimidazole derivatives have a long history of use as anti-parasitic agents. drugdesign.org The exploration of this compound and its analogs against parasitic targets, such as enzymes from Giardia intestinalis or Leishmania mexicana, could be a fruitful area of research. drugdesign.org

Development of Next-Generation Benzimidamide Scaffolds with Enhanced Properties

The development of next-generation scaffolds based on this compound will focus on improving its drug-like properties, such as potency, selectivity, and pharmacokinetic profile.

Bioisosteric Replacement: The benzamidine group, while often crucial for binding, can be associated with poor oral bioavailability and potential toxicity. Bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties, is a key strategy to address these issues. blogspot.comnih.gov For example, the amidine group could be replaced with other basic groups or with non-basic moieties that can still participate in the necessary hydrogen bonding interactions. Aminoisoquinolines have been successfully used as orally active benzamidine isosteres. rsc.org

Scaffold Hopping and Diversification: This involves making more significant changes to the core structure of the molecule to identify novel scaffolds with improved properties. This could involve, for example, replacing the benzene ring with a different heterocyclic system or altering the connectivity of the substituents. The goal is to retain the key pharmacophoric features while exploring new chemical space.

Three-Dimensional Scaffolds: Much of traditional drug discovery has focused on flat, two-dimensional molecules. There is a growing interest in developing more three-dimensional scaffolds, as these may offer better shape complementarity to protein binding sites and lead to improved selectivity. Future research could explore the incorporation of chiral centers or rigid, non-aromatic ring systems into the benzimidamide scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.